molecular formula C12H8CaCl2 B14501276 calcium;chlorobenzene CAS No. 64661-10-5

calcium;chlorobenzene

Cat. No.: B14501276
CAS No.: 64661-10-5
M. Wt: 263.17 g/mol
InChI Key: AFUKMKXXPOCXFU-UHFFFAOYSA-N
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Description

Calcium chlorobenzene is a compound that consists of a calcium ion and a chlorobenzene molecule. Chlorobenzene is an aryl chloride, which means it is a benzene ring substituted with one chlorine atom. Its chemical formula is C₆H₅Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobenzene is typically synthesized through the chlorination of benzene. The reaction involves benzene and chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{Cl} + \text{HCl} ] This reaction is an example of electrophilic aromatic substitution, where the chlorine atom replaces one of the hydrogen atoms on the benzene ring .

Industrial Production Methods

On an industrial scale, chlorobenzene is produced by the direct chlorination of benzene using chlorine gas and a catalyst. The process is carried out in a continuous flow reactor to ensure efficient production. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a catalyst such as ferric chloride or aluminum chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Chlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorobenzene has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a solvent in biochemical assays.

    Medicine: Utilized in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.

    Industry: Used in the production of rubber, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of chlorobenzene involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom on the benzene ring is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by resonance and eventually leads to the substitution of the chlorine atom .

Comparison with Similar Compounds

Chlorobenzene can be compared with other halobenzenes such as fluorobenzene, bromobenzene, and iodobenzene. These compounds share similar chemical properties but differ in their reactivity and applications:

Chlorobenzene’s unique properties, such as its moderate reactivity and versatility as a solvent and intermediate, make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

64661-10-5

Molecular Formula

C12H8CaCl2

Molecular Weight

263.17 g/mol

IUPAC Name

calcium;chlorobenzene

InChI

InChI=1S/2C6H4Cl.Ca/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2

InChI Key

AFUKMKXXPOCXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Ca+2]

Origin of Product

United States

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